2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole
Description
Properties
CAS No. |
62069-44-7 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C12H15NO/c1-2-14-12-8-11(9-13-12)10-6-4-3-5-7-10/h3-7,9,11-12H,2,8H2,1H3 |
InChI Key |
SQCRVAZDBOGBAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method includes the condensation of substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron (III) chloride or ruthenium complexes may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups onto the pyrrole ring .
Scientific Research Applications
2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and phenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole with key analogs, focusing on substituent effects, synthesis, physical properties, and biological relevance.
Substituent Effects and Electronic Properties
Key Insight : The ethoxy group in the target compound likely enhances solubility in polar solvents compared to methylthio or chloro substituents. However, its larger size may reduce steric accessibility in reactions compared to methoxy analogs .
Physical and Spectral Properties
Solubility in ethanol or DMSO is expected due to polar substituents .
Q & A
Q. What are the common synthetic routes for 2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole, and what are their limitations?
Methodological Answer: The compound is typically synthesized via cyclization of carbamate intermediates or tert-butyl-protected precursors. For example, trichloroacetic acid has been employed to cyclize tert-butyl (4-(2-(methylthio)phenyl)-4-oxobutyl)carbamate, yielding structurally analogous dihydropyrrole derivatives (confirmed by NMR and LC-MS) . Limitations include moderate yields due to competing side reactions and the need for precise stoichiometric control. Alternative routes, such as gold-catalyzed cyclization of propargyl-substituted precursors (as demonstrated in heterocycle synthesis), may offer improved regioselectivity but require optimization of catalyst loading and reaction time .
Q. How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer: Structural validation relies on a combination of spectroscopic and crystallographic techniques:
- NMR : NMR can identify characteristic signals for the ethoxy group (~1.3 ppm for CH, ~3.6 ppm for OCH) and dihydropyrrole protons (resonances between 2.5–4.0 ppm).
- Mass Spectrometry : LC-MS or HRMS provides molecular ion peaks (e.g., [M+H]) to confirm the molecular formula.
- X-ray Crystallography : Single-crystal analysis (e.g., as in related dihydropyrrolo-pyrimidine derivatives) resolves bond lengths, angles, and stereochemistry, with disorder parameters (e.g., R factor ≤ 0.054) ensuring accuracy .
Q. What is the reactivity profile of this compound in electrophilic substitution reactions?
Methodological Answer: The electron-rich pyrrole ring facilitates electrophilic aromatic substitution (EAS), preferentially at the α-positions. For example, nitration or halogenation reactions proceed under mild acidic conditions. However, steric hindrance from the ethoxy and phenyl substituents may reduce reactivity at adjacent positions. Computational modeling (e.g., DFT studies) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Au(I)) enhance cyclization efficiency, as shown in heterocycle synthesis, reducing reaction time from hours to minutes .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes decomposition of thermally sensitive intermediates, as observed in analogous pyrrolo-pyridazine syntheses .
Q. How should contradictory data on reaction yields or regioselectivity be analyzed?
Methodological Answer: Discrepancies often arise from differences in reaction conditions or analytical methods. For example:
- Yield Variations : Compare stoichiometry (e.g., excess reagent ratios in Reference Example 74 vs. Example 1 syntheses) .
- Regioselectivity : Use isotopic labeling (e.g., -NMR) or kinetic studies to distinguish between thermodynamic vs. kinetic control.
- Data Normalization : Apply pseudo-first-order kinetics models (validated for pyrrole derivatives) to standardize reactivity comparisons across studies .
Q. What novel methodologies could enable the synthesis of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Late-Stage Functionalization : Introduce fluorinated or chiral substituents via cross-coupling (e.g., Suzuki-Miyaura) after core scaffold formation, as demonstrated in antimicrobial dihydropyrrole derivatives .
- Enzymatic Resolution : Use lipases or esterases to achieve enantiomeric purity, critical for pharmacological applications.
- Solid-Phase Synthesis : Immobilize intermediates on resin to streamline purification, reducing losses in multi-step sequences .
Q. How can computational tools aid in predicting the physicochemical properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility and partition coefficients (log P) by modeling interactions with water/lipid bilayers.
- Density Functional Theory (DFT) : Calculate frontier orbital energies to assess redox stability and HOMO-LUMO gaps for reactivity predictions.
- QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on bioactivity using datasets from structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
